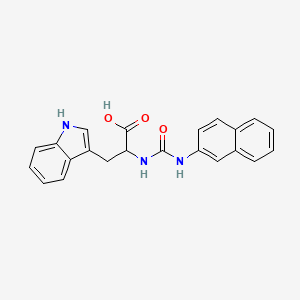![molecular formula C17H24N4O3S B12477781 2-[Ethyl-(toluene-4-sulfonyl)-amino]-N-(3-imidazol-1-yl-propyl)-acetamide](/img/structure/B12477781.png)
2-[Ethyl-(toluene-4-sulfonyl)-amino]-N-(3-imidazol-1-yl-propyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-ethyl-4-methylbenzenesulfonamido)-N-[3-(imidazol-1-yl)propyl]acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a sulfonamide group, an imidazole ring, and an acetamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-ethyl-4-methylbenzenesulfonamido)-N-[3-(imidazol-1-yl)propyl]acetamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with N-ethylamine under basic conditions.
Introduction of the imidazole ring: The imidazole ring can be introduced through a nucleophilic substitution reaction using 3-bromo-1-propylimidazole.
Formation of the acetamide moiety: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the ethyl group.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
2-(N-ethyl-4-methylbenzenesulfonamido)-N-[3-(imidazol-1-yl)propyl]acetamide may have applications in:
Medicinal Chemistry: Potential use as a drug candidate due to its unique structural features.
Biology: Possible applications in biochemical assays or as a probe for studying biological pathways.
Pharmaceuticals: Could be explored for its therapeutic properties, such as antimicrobial or anticancer activity.
Industry: May be used in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group could inhibit enzyme activity, while the imidazole ring might interact with metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfanilamide, which also contain the sulfonamide group.
Imidazole Derivatives: Compounds such as histamine or metronidazole, which feature the imidazole ring.
Acetamides: Compounds like acetanilide, which contain the acetamide moiety.
Uniqueness
2-(N-ethyl-4-methylbenzenesulfonamido)-N-[3-(imidazol-1-yl)propyl]acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H24N4O3S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(3-imidazol-1-ylpropyl)acetamide |
InChI |
InChI=1S/C17H24N4O3S/c1-3-21(25(23,24)16-7-5-15(2)6-8-16)13-17(22)19-9-4-11-20-12-10-18-14-20/h5-8,10,12,14H,3-4,9,11,13H2,1-2H3,(H,19,22) |
InChI Key |
QXFJCBPXGNXZSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NCCCN1C=CN=C1)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2,3-dichlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12477707.png)
![N-cyclohexyl-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12477712.png)
![2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(prop-2-en-1-yl)benzamide](/img/structure/B12477713.png)
![(4-Benzylpiperazin-1-yl)[3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B12477720.png)
![1,3-dimethyl-3,5-dihydroimidazo[4,5-f]benzimidazol-2(1H)-one](/img/structure/B12477728.png)
![1-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}propan-2-ol](/img/structure/B12477729.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B12477731.png)
![4-(11-amino-5-hydroxy-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10-tetraen-15-yl)-N-methylbenzamide](/img/structure/B12477732.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-2-phenylethanamine](/img/structure/B12477745.png)
![5-{[4-methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12477751.png)
![3-(3-{4-[bis(4-methylphenyl)methyl]piperazin-1-yl}propyl)-1H-indole](/img/structure/B12477752.png)
![4-({(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12477759.png)
![N-[3-(acetylamino)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B12477769.png)

